molecular formula C6H10ClN5 B166578 2-Chloro-4-methylamino-6-ethylamino-S-triazine CAS No. 3084-92-2

2-Chloro-4-methylamino-6-ethylamino-S-triazine

Cat. No.: B166578
CAS No.: 3084-92-2
M. Wt: 187.63 g/mol
InChI Key: DDWNNIQSVZUJFV-UHFFFAOYSA-N
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Description

2-Chloro-4-methylamino-6-ethylamino-S-triazine is a chemical compound belonging to the class of triazine herbicides. It is structurally characterized by a triazine ring substituted with chlorine, methylamino, and ethylamino groups. This compound is known for its use in agricultural applications, particularly as a herbicide to control broadleaf and grassy weeds.

Scientific Research Applications

2-Chloro-4-methylamino-6-ethylamino-S-triazine has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other triazine-based compounds.

    Biology: Studied for its effects on plant physiology and its role as a herbicide.

    Medicine: Investigated for potential therapeutic applications due to its structural similarity to other bioactive triazines.

    Industry: Employed in the formulation of herbicides for agricultural use.

Safety and Hazards

When handling “2-Chloro-4-methylamino-6-ethylamino-S-triazine”, it is recommended to wear personal protective equipment/face protection and to ensure adequate ventilation. It should not get in eyes, on skin, or on clothing, and ingestion and inhalation should be avoided .

Mechanism of Action

Target of Action

The primary targets of 2-Chloro-4-methylamino-6-ethylamino-S-triazine are yet to be fully identified. It is known that this compound has herbicidal properties .

Mode of Action

It is believed to interact with its targets in a way that disrupts their normal functioning, leading to the herbicidal effects observed .

Biochemical Pathways

It is believed that the compound interferes with the normal functioning of certain enzymes, disrupting the biochemical pathways they are involved in .

Pharmacokinetics

The compound has a molecular weight of 18763, and a density of 1374g/cm3 . These properties may influence its absorption, distribution, metabolism, and excretion, and thus its bioavailability.

Result of Action

It is known that the compound has herbicidal properties, suggesting that it may cause damage or death to certain types of plants .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For example, the pH of the solution in which the compound is present can affect its degradation rate . More research is needed to fully understand how various environmental factors influence the action of this compound.

Biochemical Analysis

Biochemical Properties

It is known that triazine derivatives can interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the triazine derivative and the biomolecules it interacts with .

Cellular Effects

It is possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is possible that this compound could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently unavailable .

Dosage Effects in Animal Models

Therefore, information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently unavailable .

Metabolic Pathways

It is possible that this compound could interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

It is possible that this compound could interact with various transporters or binding proteins, and could potentially affect its localization or accumulation .

Subcellular Localization

It is possible that this compound could be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-methylamino-6-ethylamino-S-triazine typically involves the reaction of cyanuric chloride with methylamine and ethylamine. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by the amino groups. The reaction conditions often include:

    Temperature: Moderate temperatures, typically around 50-70°C.

    Solvent: Common solvents include water or organic solvents like acetone.

    Catalysts: No specific catalysts are required, but the reaction can be facilitated by the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Reactors: Depending on the scale of production, batch reactors or continuous flow reactors are used.

    Purification: The crude product is purified through crystallization or distillation to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methylamino-6-ethylamino-S-triazine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxyl or alkoxy groups.

    Oxidation and Reduction: The amino groups can undergo oxidation to form corresponding nitroso or nitro derivatives.

    Hydrolysis: The compound can hydrolyze under acidic or basic conditions to form corresponding amines and triazine derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Formation of hydroxyl or alkoxy derivatives.

    Oxidation: Formation of nitroso or nitro derivatives.

    Hydrolysis: Formation of amines and triazine derivatives.

Comparison with Similar Compounds

Similar Compounds

    Atrazine: 2-Chloro-4-ethylamino-6-isopropylamino-S-triazine, widely used as a herbicide.

    Simazine: 2-Chloro-4,6-bis(ethylamino)-S-triazine, another herbicide with similar applications.

    Propazine: 2-Chloro-4,6-bis(isopropylamino)-S-triazine, used for weed control in various crops.

Uniqueness

2-Chloro-4-methylamino-6-ethylamino-S-triazine is unique due to its specific substitution pattern, which imparts distinct herbicidal properties. Its combination of methylamino and ethylamino groups provides a balance of hydrophobic and hydrophilic characteristics, enhancing its effectiveness as a herbicide.

Properties

IUPAC Name

6-chloro-2-N-ethyl-4-N-methyl-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClN5/c1-3-9-6-11-4(7)10-5(8-2)12-6/h3H2,1-2H3,(H2,8,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDWNNIQSVZUJFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=N1)NC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60184855
Record name 2-Chloro-4-methylamino-6-ethylamino-s-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60184855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3084-92-2
Record name 2-Chloro-4-methylamino-6-ethylamino-s-triazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003084922
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-4-methylamino-6-ethylamino-s-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60184855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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